![molecular formula C7H4ClNO2S B12868849 6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride CAS No. 79472-38-1](/img/structure/B12868849.png)
6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and catalysts. The process might include steps such as solvent extraction, crystallization, and purification to achieve the desired quality and quantity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Wirkmechanismus
The mechanism by which 6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,4-c]pyrrole-4,6-dione: Another heterocyclic compound with similar structural features but different electronic properties.
Thieno[2,3-b]pyrrole: A related compound with a different arrangement of the thiophene and pyrrole rings.
Thieno[3,2-b]pyrrole: Similar in structure but with variations in the position of the sulfur atom and the nitrogen atom.
Uniqueness
6-Oxo-4H-thieno[2,3-c]pyrrole-5(6H)-carbonyl chloride is unique due to its specific ring fusion and the presence of a carbonyl chloride group, which imparts distinct reactivity and electronic characteristics. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
79472-38-1 |
|---|---|
Molekularformel |
C7H4ClNO2S |
Molekulargewicht |
201.63 g/mol |
IUPAC-Name |
6-oxo-4H-thieno[2,3-c]pyrrole-5-carbonyl chloride |
InChI |
InChI=1S/C7H4ClNO2S/c8-7(11)9-3-4-1-2-12-5(4)6(9)10/h1-2H,3H2 |
InChI-Schlüssel |
MOADYMDUIZDSPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)N1C(=O)Cl)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


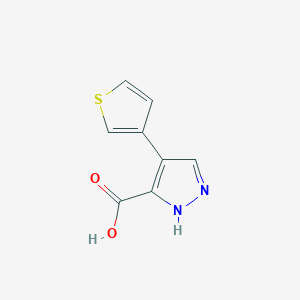
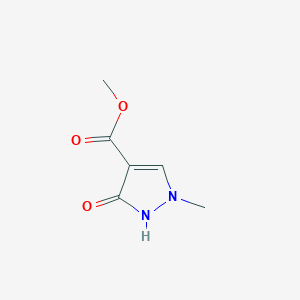
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)

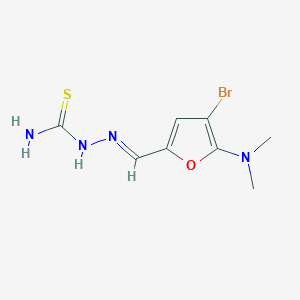
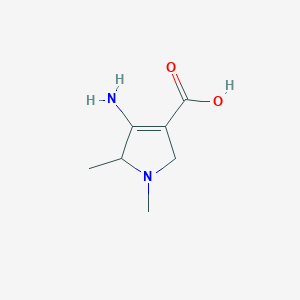
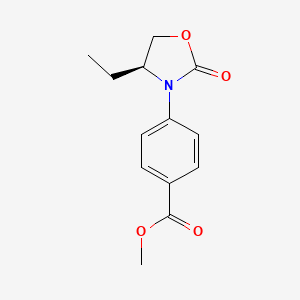
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
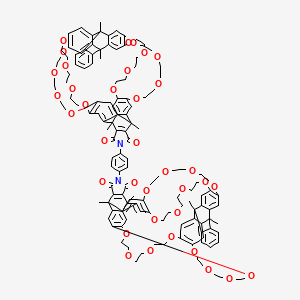

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)


